Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17439502
InChI: InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3
SMILES:
Molecular Formula: C10H7BrO3S
Molecular Weight: 287.13 g/mol

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate

CAS No.:

Cat. No.: VC17439502

Molecular Formula: C10H7BrO3S

Molecular Weight: 287.13 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate -

Specification

Molecular Formula C10H7BrO3S
Molecular Weight 287.13 g/mol
IUPAC Name methyl 4-bromo-3-hydroxy-1-benzothiophene-2-carboxylate
Standard InChI InChI=1S/C10H7BrO3S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4,12H,1H3
Standard InChI Key FRWZEMVUKADEQC-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C2=C(S1)C=CC=C2Br)O

Introduction

Structural and Molecular Characteristics

The benzo[b]thiophene core of this compound consists of a fused benzene and thiophene ring system. The substitution pattern—methyl ester at position 2, hydroxyl at position 3, and bromine at position 4—introduces steric and electronic effects that influence its chemical behavior. The hydroxyl group enables hydrogen bonding with biological targets, while the bromine atom serves as a potential site for further functionalization via cross-coupling reactions . The methyl ester enhances solubility in organic solvents, a critical factor in synthetic applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of methyl 4-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate typically involves multi-step functionalization of benzo[b]thiophene precursors. A patent by CN110818679A outlines a method for synthesizing 4-bromobenzo[b]thiophene derivatives, which can be adapted for this compound. Key steps include:

  • Etherification: Reacting 2-bromo-6-fluorobenzaldehyde with chloromethyl mercaptan in acetone and potassium carbonate at 30–35°C to form 2-chloromethylthio-6-bromobenzaldehyde .

  • Wittig Reaction: Treating the intermediate with triphenylphosphine in toluene to generate a quaternary phosphonium salt, followed by deprotonation with sodium hydride to yield the benzo[b]thiophene core .

  • Esterification and Hydroxylation: Introducing the methyl ester via reaction with methyl chloroformate and subsequent hydroxylation using oxidizing agents like hydrogen peroxide.

This route avoids high-temperature decarboxylation, enabling scalable production with yields exceeding 80% .

Optimization and Challenges

Chemical Reactivity and Functionalization

The compound exhibits diverse reactivity:

  • Hydroxyl Group: Participates in hydrogen bonding and can be acetylated or alkylated to modify solubility.

  • Bromine Atom: Undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids to form biaryl structures, useful in drug discovery .

  • Methyl Ester: Hydrolyzes to the carboxylic acid under basic conditions, enabling further conjugation .

Electrophilic aromatic substitution at position 5 or 6 is feasible due to the electron-donating effects of the hydroxyl group .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC10H7BrO3S\text{C}_{10}\text{H}_{7}\text{BrO}_{3}\text{S}
Molecular Weight287.13 g/mol
Density~1.3 g/cm³ (estimated)
Boiling Point>300°C (decomposes)
SolubilitySoluble in DMSO, acetone; insoluble in water

Comparative Analysis with Analogues

Compared to unsubstituted methyl benzo[b]thiophene-2-carboxylate , the bromine and hydroxyl groups in this compound:

  • Increase Molecular Weight: From 192.23 g/mol to 287.13 g/mol, altering pharmacokinetics .

  • Enhance Reactivity: Bromine facilitates cross-coupling, while the hydroxyl group enables derivatization .

  • Modulate Bioactivity: Hydroxyl-containing analogs show improved antibacterial efficacy over non-polar derivatives .

Applications in Research and Industry

  • Medicinal Chemistry: Serves as a scaffold for developing antimicrobial and anticancer agents .

  • Materials Science: Functionalized benzo[b]thiophenes are used in organic semiconductors due to their electron-deficient cores.

  • Chemical Synthesis: Acts as a precursor for Suzuki-Miyaura couplings to generate complex heterocycles .

Future Directions

Further studies should explore:

  • In Vivo Efficacy: Testing in animal models for antimicrobial or antitumor activity.

  • Structure-Activity Relationships: Modifying substituents to optimize potency and reduce toxicity.

  • Scale-Up: Adapting synthetic routes for industrial production using flow chemistry .

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